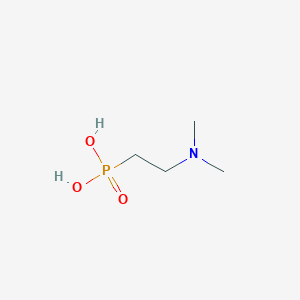
Cobalt(II) phosphide
Overview
Description
Synthesis Analysis
Recent studies have developed various methods for synthesizing cobalt(II) phosphide, including solvothermal techniques and gas-solid reactions. For instance, a one-step, scalable direct gas-solid phosphidation of commercially available cobalt salts has been successfully employed, highlighting the importance of the cobalt precursor's state at reaction temperature on the yield of cobalt phosphides (Sumboja et al., 2018).
Molecular Structure Analysis
The structural diversity of this compound is well documented, featuring various dimensional frameworks influenced by synthesis conditions and the presence of ligands. For example, compounds have been synthesized with 1D ladder-like frameworks and 2D layered arrangements, demonstrating the versatility of this compound structures (Gaijuan Li et al., 2008).
Chemical Reactions and Properties
This compound exhibits notable catalytic activities, particularly in the hydrogen evolution reaction (HER) and overall water splitting. Its efficiency as a catalyst is attributed to its phase-dependent electrical conductivity and hydrogen atom adsorption energy, which are crucial for its electrocatalytic performance (Yang et al., 2019).
Physical Properties Analysis
The physical properties of this compound, such as electrical conductivity and magnetic properties, are significantly influenced by its structural characteristics. For instance, bimetallic cobalt-based phosphide has been shown to exhibit enhanced electrical conductivity and magnetic properties, highlighting the impact of CoPx phase behaviors on these properties (Song et al., 2017).
Chemical Properties Analysis
The chemical reactivity of this compound is highlighted by its application in catalytic oxidation and enzymeless bioanalysis, demonstrating its broad utility in chemical transformations and analytical chemistry. For example, cobalt phosphide nanorods have shown efficient catalytic activity for the hydrogen evolution reaction, indicating their potential in hydrogen production (Huang et al., 2014).
Scientific Research Applications
Electrocatalyst for Hydrogen Evolution Reaction (HER):
- Cobalt phosphide nanorods exhibit efficient catalytic activity for HER, with small overpotentials required in both acidic and basic solutions, indicating their potential in hydrogen production (Huang et al., 2014).
- Nanoporous cobalt phosphide nanowire arrays have been shown to be an efficient 3D hydrogen-evolving cathode over a wide pH range, demonstrating low onset overpotentials and small Tafel slopes (Tian et al., 2014).
Catalysts for Energy Storage Systems:
- Cobalt phosphide-based materials are highlighted as efficient catalysts for hydrogen production and fuel cells, and as electrode materials for batteries (Wang et al., 2017).
- Research has focused on cobalt phosphide's application in lithium-ion batteries (LIBs), particularly in improving the lithiation environment through hierarchical nanostructures (Liang et al., 2019).
Water Splitting and Overall Water Splitting (OWS):
- Cobalt phosphides nanocrystals have been used for overall water splitting, exhibiting high electrocatalytic activity and stability (Yang et al., 2019).
- A study on interconnected hollow cobalt phosphide grown on carbon nanotubes demonstrated their potential as low-cost electrocatalysts for hydrogen evolution reaction, with remarkable electrocatalytic performance and stability (Adam et al., 2018).
Supercapacitors and Hydrogen Evolution Reaction (HER):
- Hollow/porous cobalt sulfide/phosphide based materials have shown promise for supercapacitor storage properties and hydrogen evolution reaction, offering superior specific capacitance and fast charge/discharge rate (Wang et al., 2021).
Electrochemical Energy Storage:
- Cobalt-doped nickel phosphite has been investigated for its pseudocapacitive performance in electrochemical energy storage devices, showing high energy density and excellent cycle performance (Li et al., 2018).
Mechanism of Action
Target of Action
Cobalt(II) phosphide, also known as cobalt(2+);phosphorus(3-), primarily targets the hydrogen evolution reaction (HER) . It is used as an efficient catalyst for hydrogen production and fuel cells, and as electrode materials for batteries .
Mode of Action
This compound interacts with its targets through its intrinsic catalytic properties . The compound’s mode of action is influenced by the phosphorus content and the structural designs of cobalt phosphides . The crystalline phase can be controlled by changing the phosphide source species .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrogen evolution reaction (HER) . This compound has been used as a promising electrocatalyst for catalyzing the HER in acidic aqueous solutions . The Volmer-Heyrovsky pathway is implied in hydrogen production .
Pharmacokinetics
The compound’s catalytic activity is known to be influenced by the atomic ratios of co to p, the interaction between cobalt phosphide and carbon species, and the doping of n atoms into cnts .
Result of Action
The result of this compound’s action is the efficient production of hydrogen. The compound exhibits excellent catalytic performances for both the HER and oxygen evolution reaction (OER) in basic solution . It affords a current density of 10 mA cm −2 at low overpotentials .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound’s catalytic activity for HER can be significantly improved by adjusting active phase and carbon species structures . The compound’s action is also influenced by the phase structure and support effect .
Safety and Hazards
Cobalt(II) phosphide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
Cobalt(II) phosphide has shown notable electrocatalytic activity, which makes it a promising candidate for biochemical reactions . It has been used for the detection of hydrogen peroxide, a representative reactive oxygen species in living organisms . The compound interacts with hydrogen peroxide, facilitating its detection .
Cellular Effects
Hydrogen peroxide plays a critical role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its electrocatalytic activity. It facilitates the electrochemical reduction of hydrogen peroxide, demonstrating its potential as a biosensor .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a rapid amperometric response, suggesting its stability and potential for long-term use .
Metabolic Pathways
Its role in the detection of hydrogen peroxide suggests it may interact with metabolic processes related to reactive oxygen species .
Transport and Distribution
Its electrocatalytic properties suggest it may interact with cellular transporters or binding proteins .
Subcellular Localization
Given its role in hydrogen peroxide detection, it may be localized in areas of the cell where reactive oxygen species are present .
properties
IUPAC Name |
cobalt(2+);phosphorus(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Co.2P/q3*+2;2*-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHKCTWKZVGLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P-3].[P-3].[Co+2].[Co+2].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74711 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12134-02-0 | |
| Record name | Cobalt phosphide (Co2P) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicobalt phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the incorporation of Cobalt(II) phosphide hydroxide enhance the photocatalytic activity of g-C3N4 for hydrogen production?
A1: While the provided abstract doesn't delve into the specific mechanism, it suggests that the co-doping of g-C3N4 with this compound hydroxide leads to an improvement in hydrogen production under solar light []. This enhancement can be attributed to several factors, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















